1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethoxy group, which imparts distinct characteristics such as increased lipophilicity and metabolic stability. The presence of a methoxy group further enhances its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2,2,2-trifluoroethanol.
Formation of Intermediate: The initial step involves the reaction of 3-methoxyphenol with 2,2,2-trifluoroethanol under acidic conditions to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group
Eigenschaften
Molekularformel |
C11H14F3NO2 |
---|---|
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
1-[3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C11H14F3NO2/c1-7(15)8-4-3-5-9(16-2)10(8)17-6-11(12,13)14/h3-5,7H,6,15H2,1-2H3 |
InChI-Schlüssel |
QOZYMUCCZNCUEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)OC)OCC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.